molecular formula C13H20ClNO4 B6241730 6-[(tert-butoxy)carbonyl]-1-chloro-6-azaspiro[2.5]octane-1-carboxylic acid CAS No. 2624138-28-7

6-[(tert-butoxy)carbonyl]-1-chloro-6-azaspiro[2.5]octane-1-carboxylic acid

Cat. No. B6241730
CAS RN: 2624138-28-7
M. Wt: 289.8
InChI Key:
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Description

6-[(tert-Butoxy)carbonyl]-1-chloro-6-azaspiro[2.5]octane-1-carboxylic acid (6-tBCA) is a novel organic compound that has recently been developed for use in organic synthesis and scientific research. 6-tBCA is a versatile synthetic intermediate that can be used for the preparation of a variety of compounds, including chiral molecules, polymers, and pharmaceuticals. Additionally, 6-tBCA has been found to have various biochemical and physiological effects, making it a promising compound for further research.

Scientific Research Applications

6-[(tert-butoxy)carbonyl]-1-chloro-6-azaspiro[2.5]octane-1-carboxylic acid has a wide range of scientific research applications due to its versatility as a synthetic intermediate. It can be used for the synthesis of a variety of compounds, including chiral molecules, polymers, and pharmaceuticals. Additionally, 6-[(tert-butoxy)carbonyl]-1-chloro-6-azaspiro[2.5]octane-1-carboxylic acid has been found to have various biochemical and physiological effects, making it a promising compound for further research. For example, 6-[(tert-butoxy)carbonyl]-1-chloro-6-azaspiro[2.5]octane-1-carboxylic acid has been used to study the effects of oxidative stress on cells, as well as the effects of various drugs on the nervous system.

Mechanism of Action

The mechanism of action of 6-[(tert-butoxy)carbonyl]-1-chloro-6-azaspiro[2.5]octane-1-carboxylic acid is not yet fully understood. However, it is believed that 6-[(tert-butoxy)carbonyl]-1-chloro-6-azaspiro[2.5]octane-1-carboxylic acid acts as an antioxidant and scavenges reactive oxygen species (ROS) in cells. Additionally, it has been suggested that 6-[(tert-butoxy)carbonyl]-1-chloro-6-azaspiro[2.5]octane-1-carboxylic acid may have an anti-inflammatory effect by inhibiting the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects
6-[(tert-butoxy)carbonyl]-1-chloro-6-azaspiro[2.5]octane-1-carboxylic acid has been found to have various biochemical and physiological effects. In animal studies, 6-[(tert-butoxy)carbonyl]-1-chloro-6-azaspiro[2.5]octane-1-carboxylic acid has been shown to reduce oxidative stress and improve the antioxidant status of cells. Additionally, 6-[(tert-butoxy)carbonyl]-1-chloro-6-azaspiro[2.5]octane-1-carboxylic acid has been found to reduce inflammation and improve the functioning of the nervous system. In vitro studies have also shown that 6-[(tert-butoxy)carbonyl]-1-chloro-6-azaspiro[2.5]octane-1-carboxylic acid can inhibit the growth of certain cancer cells.

Advantages and Limitations for Lab Experiments

The use of 6-[(tert-butoxy)carbonyl]-1-chloro-6-azaspiro[2.5]octane-1-carboxylic acid in lab experiments has several advantages. 6-[(tert-butoxy)carbonyl]-1-chloro-6-azaspiro[2.5]octane-1-carboxylic acid is a highly efficient synthetic intermediate that can be used to synthesize a variety of compounds. Additionally, 6-[(tert-butoxy)carbonyl]-1-chloro-6-azaspiro[2.5]octane-1-carboxylic acid is relatively stable, making it easy to store and use in experiments. One limitation of 6-[(tert-butoxy)carbonyl]-1-chloro-6-azaspiro[2.5]octane-1-carboxylic acid is that it is not yet widely available, making it difficult to obtain in large quantities. Additionally, the mechanism of action of 6-[(tert-butoxy)carbonyl]-1-chloro-6-azaspiro[2.5]octane-1-carboxylic acid is not yet fully understood, which can limit its use in certain experiments.

Future Directions

There are a number of potential future directions for the use of 6-[(tert-butoxy)carbonyl]-1-chloro-6-azaspiro[2.5]octane-1-carboxylic acid. Further research is needed to better understand the mechanism of action of 6-[(tert-butoxy)carbonyl]-1-chloro-6-azaspiro[2.5]octane-1-carboxylic acid and its effects on cells. Additionally, more research is needed to explore the potential applications of 6-[(tert-butoxy)carbonyl]-1-chloro-6-azaspiro[2.5]octane-1-carboxylic acid in pharmaceuticals and other fields. Finally, further research is needed to develop new methods for synthesizing 6-[(tert-butoxy)carbonyl]-1-chloro-6-azaspiro[2.5]octane-1-carboxylic acid and making it more widely available.

Synthesis Methods

6-[(tert-butoxy)carbonyl]-1-chloro-6-azaspiro[2.5]octane-1-carboxylic acid can be synthesized via a two-step reaction involving the reaction of 6-chloro-1-azaspiro[2.5]octane-1-carboxylic acid (6-Cl-ASA) with tert-butyl bromoacetate (TBAB) in the presence of a base. In the first step, 6-Cl-ASA is treated with TBAB to produce the intermediate 6-[(tert-butoxy)carbonyl]-1-chloro-6-azaspiro[2.5]octane-1-carboxylic acid. In the second step, the intermediate is treated with a base to form the desired product. The reaction is highly efficient and can be completed in a short period of time.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '6-[(tert-butoxy)carbonyl]-1-chloro-6-azaspiro[2.5]octane-1-carboxylic acid' involves the protection of the amine group, followed by chlorination and subsequent deprotection to yield the final product.", "Starting Materials": [ "6-azaspiro[2.5]octane-1-carboxylic acid", "tert-butyl chloroformate", "triethylamine", "thionyl chloride", "diisopropylethylamine", "methanol", "water" ], "Reaction": [ "Protection of the amine group with tert-butyl chloroformate and triethylamine in methanol", "Chlorination of the protected amine with thionyl chloride in dichloromethane", "Deprotection of the tert-butyl group with diisopropylethylamine in methanol/water" ] }

CAS RN

2624138-28-7

Product Name

6-[(tert-butoxy)carbonyl]-1-chloro-6-azaspiro[2.5]octane-1-carboxylic acid

Molecular Formula

C13H20ClNO4

Molecular Weight

289.8

Purity

95

Origin of Product

United States

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